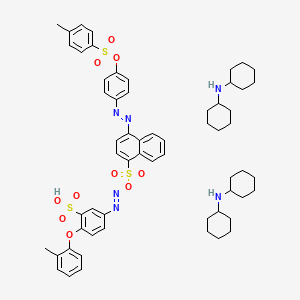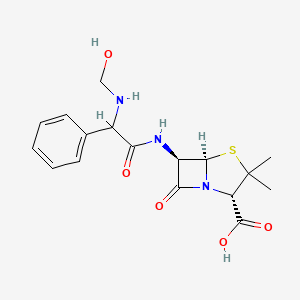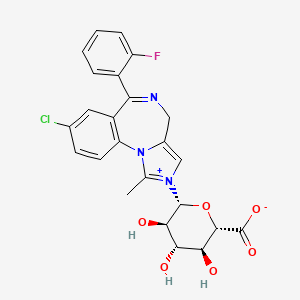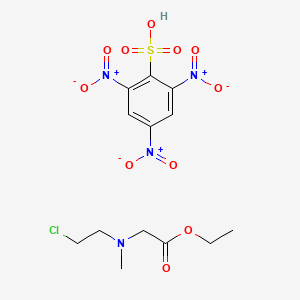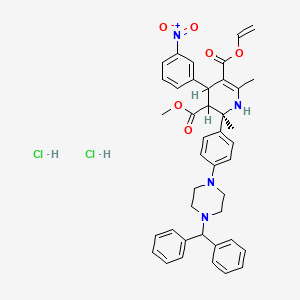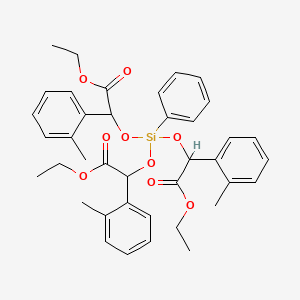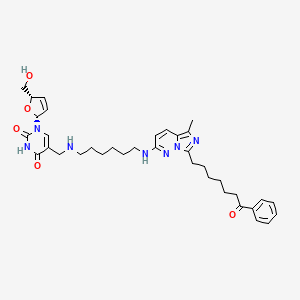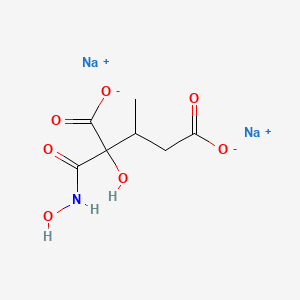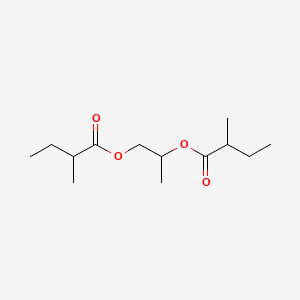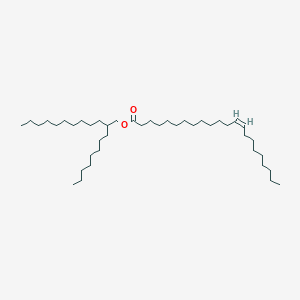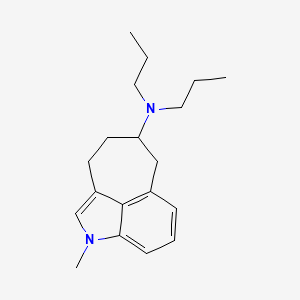
Oxandrolone secoacid anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxandrolone secoacid anhydride is a synthetic derivative of oxandrolone, an anabolic steroid known for its muscle-building properties. This compound is primarily used in medical and scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxandrolone secoacid anhydride typically involves several steps. One common method includes the bromination of 17-beta-hydroxy-17-alpha-methyl-5-alpha-androstan-3-one, followed by dehydrobromination, ozonolysis, and reductocyclization . The reaction conditions often involve the use of reagents such as N-bromosuccinimide, lithium bromide, and sodium borohydride in solvents like dimethylformamide (DMF) and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Oxandrolone secoacid anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents like ozone and sodium hydroxide in methanol are used for oxidative cleavage.
Substitution: Bromination and dehydrobromination reactions involve reagents such as N-bromosuccinimide and lithium bromide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Scientific Research Applications
Oxandrolone secoacid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Oxandrolone secoacid anhydride exerts its effects by interacting with androgen receptors in target tissues . This interaction leads to the activation of specific molecular pathways that promote protein synthesis and muscle growth. The compound’s anabolic properties are primarily due to its ability to enhance nitrogen retention and reduce protein catabolism .
Comparison with Similar Compounds
Oxandrolone: A synthetic anabolic steroid with similar muscle-building properties.
Methandienone: Another anabolic steroid known for its strong anabolic effects.
Stanozolol: A synthetic steroid with both anabolic and androgenic properties.
Uniqueness: Oxandrolone secoacid anhydride is unique due to its specific chemical structure, which allows for targeted interactions with androgen receptors. This specificity results in fewer side effects compared to other anabolic steroids . Additionally, its unique synthetic route and reaction conditions make it a valuable compound for research and industrial applications .
Properties
CAS No. |
313047-21-1 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,9b,10,11-decahydro-2H-indeno[4,5-h]isochromene-7,9-dione |
InChI |
InChI=1S/C19H28O4/c1-17-8-6-14-12(13(17)7-9-18(17,2)22)5-4-11-10-15(20)23-16(21)19(11,14)3/h11-14,22H,4-10H2,1-3H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1 |
InChI Key |
ZKJWOAPAPQKMIK-VWJMYWFESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C(=O)OC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C(=O)OC(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



